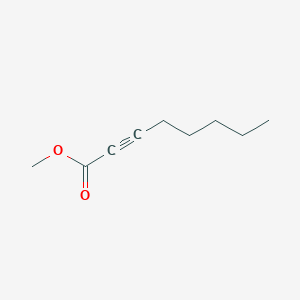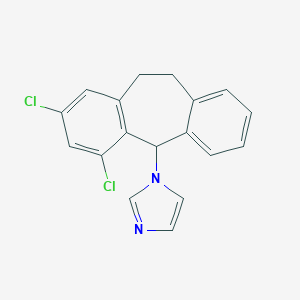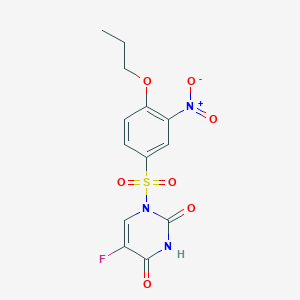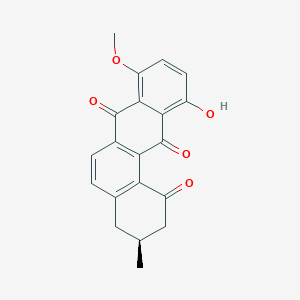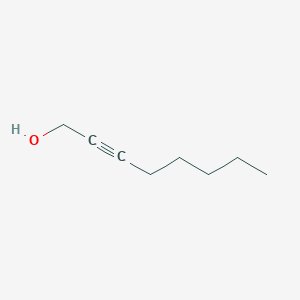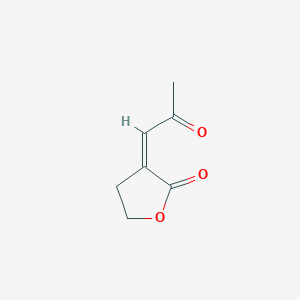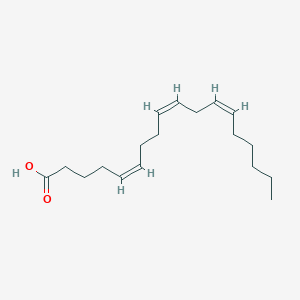
松子酸
科学研究应用
松仁油酸在科学研究中有着广泛的应用:
化学: 它被用作合成各种生物活性化合物的先驱。
生物学: 松仁油酸已被研究证明在调节脂质代谢和炎症反应中发挥作用.
作用机制
松仁油酸主要通过刺激激素释放来发挥作用。 它会触发胆囊收缩素和胰高血糖素样肽-1的释放,这些激素参与抑制食欲和脂质代谢 。 此外,松仁油酸通过影响免疫反应中各种基因和蛋白质的表达来调节炎症通路 .
6. 与相似化合物的比较
松仁油酸与其他多不饱和脂肪酸(如γ-亚麻酸和α-亚麻酸)相似。 它在松子油中的独特生物活性及其存在是独一无二的。 与γ-亚麻酸不同,松仁油酸不是必需脂肪酸,但仍然会形成生物活性代谢物 .
相似化合物:
- γ-亚麻酸
- α-亚麻酸
- 二十碳五烯酸
- 二十二碳六烯酸
生化分析
Biochemical Properties
Pinolenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate oxidative stress injury of HepG2 cells induced by H2O2 .
Cellular Effects
Pinolenic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the survival rate of HepG2 cells induced by H2O2, reduce the accumulation of intracellular reactive oxygen species (ROS), and reduce the level of intracellular malondialdehyde (MDA) .
Molecular Mechanism
Pinolenic acid exerts its effects at the molecular level through various mechanisms. It has been found to improve the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). It also regulates the expression level of Keap1 gene, increases Nrf2 gene, and up-regulates the expression levels of HO-1 and NQO1 genes .
准备方法
合成路线和反应条件: 松仁油酸可以通过多种方法合成,包括溶剂分馏和尿素结晶。 溶剂分馏法利用正己烷在超低温(低至-85°C)下从松子油中浓缩松仁油酸 。该方法可获得高浓度、具有多种脂肪酸谱的松仁油酸。
工业生产方法: 松仁油酸的工业生产主要涉及从松子油中提取。 首先对油进行皂化反应,释放出游离脂肪酸,然后利用溶剂分馏或尿素结晶进行浓缩 。 还利用酶法,采用脂肪酶催化的反应来提高松仁油酸的产量和纯度 .
化学反应分析
反应类型: 松仁油酸会发生各种化学反应,包括氧化、还原和酯化。
常见试剂和条件:
氧化: 松仁油酸在氧气或其他氧化剂的存在下可以被氧化,导致形成氢过氧化物和其他氧化产物。
还原: 松仁油酸的还原通常涉及氢化,将多不饱和脂肪酸转化为更饱和的形式。
酯化: 松仁油酸可以在酸催化剂的存在下与醇反应形成酯,这些酯在食品和化妆品工业中很常见。
形成的主要产物: 这些反应形成的主要产物包括氢过氧化物(来自氧化)、饱和脂肪酸(来自还原)和酯(来自酯化)。
相似化合物的比较
- Gamma-linolenic acid
- Alpha-linolenic acid
- Eicosapentaenoic acid
- Docosahexaenoic acid
Pinolenic acid stands out due to its unique ability to suppress appetite and modulate lipid metabolism, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-URPRIDOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895852 | |
| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-54-8 | |
| Record name | Pinolenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinolenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOLENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pinolenic acid (PLA) and where is it found?
A1: Pinolenic acid (PLA), or all-cis-5,9,12-octadecatrienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) found predominantly in the oil of edible pine nuts. [] Korean pine (Pinus koraiensis) seed oil, for example, can contain approximately 18% PLA. []
Q2: How does PLA exert its effects within the body?
A2: PLA primarily exerts its effects by interacting with free fatty acid receptors (FFARs), particularly FFA1 and FFA4. [, , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including glucose homeostasis and inflammation. [] PLA acts as a dual agonist for both FFA1 and FFA4, activating both receptors simultaneously. [, , ]
Q3: What are the downstream effects of PLA activating FFA1 and FFA4?
A3: Activation of FFA1 by PLA has been linked to enhanced glucose-stimulated insulin secretion. [, ] On the other hand, FFA4 activation by PLA is associated with insulin-sensitizing and anti-inflammatory effects. [, , ] PLA has also been shown to protect pancreatic islets and promote the secretion of appetite and glucose-regulating hormones, such as cholecystokinin and glucagon-like peptide-1. [, ]
Q4: What is the structural characterization of PLA?
A4:
Q5: How does the structure of PLA contribute to its activity?
A5: The unique structure of PLA, specifically the position of its double bonds (Δ5,9,12), contributes to its binding affinity for FFA1 and FFA4 and its subsequent biological activity. [] This unique structure differentiates it from other omega-6 fatty acids, like linoleic acid, and contributes to its distinct biological profile.
Q6: What are the health benefits associated with PLA consumption?
A6: Studies suggest that PLA possesses various health benefits, including:
- Hypocholesterolemic activity: PLA has been shown to lower LDL cholesterol levels by upregulating LDL receptor gene expression in the liver. []
- Anti-obesity effects: PLA may contribute to appetite suppression by increasing the release of satiety hormones like cholecystokinin and glucagon-like peptide-1. [, ] Studies in mice have shown that a diet enriched with PLA reduces body weight gain and lipid accumulation in the liver and plasma. []
- Anti-inflammatory effects: PLA has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in both in vitro and in vivo studies. [, , , ]
- Improved glucose tolerance: PLA has been shown to improve glucose tolerance in mice, possibly due to its effects on insulin secretion and sensitivity. [, , ]
Q7: How does PLA affect lipid metabolism?
A7: Research suggests that PLA downregulates the anabolic pathway of lipid metabolism. [] In HepG2 human liver cells, PLA significantly reduced the mRNA levels of genes involved in lipid synthesis (SREBP-1c, FASN, SCD1, ACC1) and lipoprotein infusion (LDLr). [] Additionally, PLA decreased the expression of genes potentially involved in downregulating the lipogenic pathway (ACSL3, ACSL4, ACSL5). []
Q8: How is PLA absorbed and metabolized in the body?
A8: PLA, like other dietary fats, is absorbed in the small intestine. [] The positional distribution of PLA within triacylglycerols (TAGs) influences its lymphatic absorption. [] Studies have shown that structured PLA TAG (SPT), where PLA is evenly distributed on the glycerol backbone, exhibits greater lymphatic absorption compared to natural pine nut oil (PNO), where PLA is predominantly found at the sn-3 position. []
Q9: Can PLA be chemically modified to enhance its beneficial properties?
A10: Yes, PLA can be chemically modified to create structured lipids, which can improve its bioavailability and potentially enhance its health benefits. For example, structured PLA TAG (SPT) has demonstrated superior intestinal lymphatic absorption compared to natural pine nut oil (PNO). []
Q10: What are the potential applications of PLA in food and pharmaceutical industries?
A10: PLA holds promise for applications in various industries:
- Functional foods and nutraceuticals: PLA's potential health benefits make it a suitable candidate for incorporation into functional foods and dietary supplements. [, , ]
- Pharmaceutical formulations: PLA's anti-inflammatory and metabolic effects make it a potential therapeutic agent for inflammatory disorders such as atherosclerosis, diabetes, and rheumatoid arthritis. [, , ]
- Emulsifiers: Structured MGDGs enriched in PLA have potential as emulsifiers with appetite-suppression effects. []
Q11: What are the challenges associated with incorporating PLA into food and pharmaceutical products?
A11: Some challenges include:
Q12: What are some strategies to improve the stability of PLA in food and pharmaceutical products?
A12: Several strategies can be employed to enhance PLA stability:
- Antioxidant addition: Adding antioxidants, such as α-tocopherol (vitamin E) or ascorbyl palmitate (vitamin C), to PLA-containing formulations can help inhibit oxidation. []
Q13: Are there any analytical methods available to quantify PLA in various matrices?
A14: Yes, gas chromatography (GC) is a commonly employed technique to quantify PLA in different matrices, including food products, biological samples, and pharmaceutical formulations. [, , ]
Q14: What are the potential environmental impacts associated with PLA production and use?
A15: While PLA is a natural product, large-scale production and processing could have environmental implications. Sustainable sourcing of pine nuts, efficient extraction methods, and responsible waste management are crucial for minimizing the ecological footprint. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



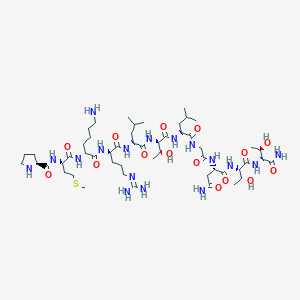
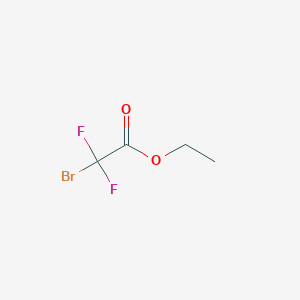
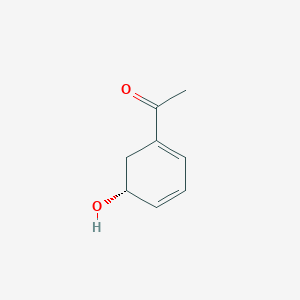
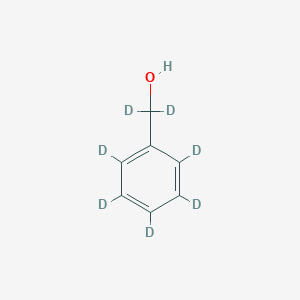
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
